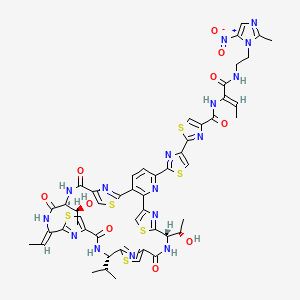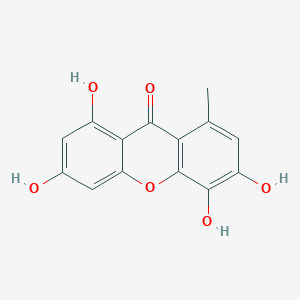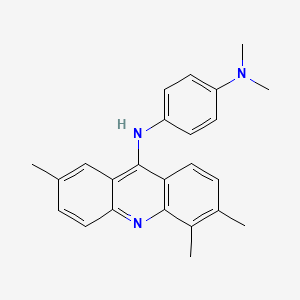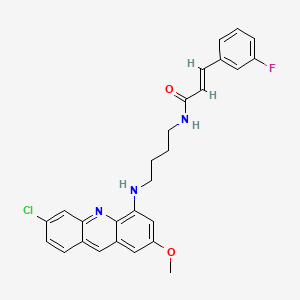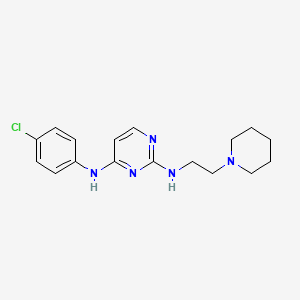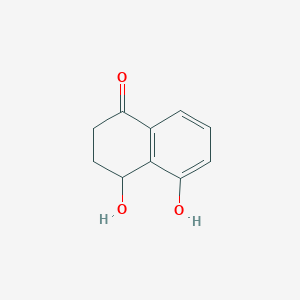
4,5-Dihydroxy-1-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1-tetralone is a phenolic compound known for its significant biological activities It is a derivative of tetralone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions on the tetralone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-tetralone typically involves the hydroxylation of 1-tetralone. One common method includes the use of reagents such as aluminum chloride and γ-butyrolactone in a Friedel-Crafts acylation reaction . The reaction mixture is refluxed and then subjected to various purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often employ stainless steel coil reactors and controlled reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-1-tetralone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted tetralones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dihydroxy-1-tetralone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits phytotoxic properties, making it a candidate for bioherbicide development.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1-tetralone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,8-Dihydroxy-1-tetralone: Known for its phytotoxicity and potential as a bioherbicide.
4-Hydroxy-1-tetralone: Another derivative with hydroxylation at a different position, exhibiting distinct biological activities.
Uniqueness: 4,5-Dihydroxy-1-tetralone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its dual hydroxyl groups at the 4th and 5th positions make it particularly effective in certain chemical reactions and biological interactions.
Properties
CAS No. |
19638-58-5 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2 |
InChI Key |
RSPQGKRRFSZVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


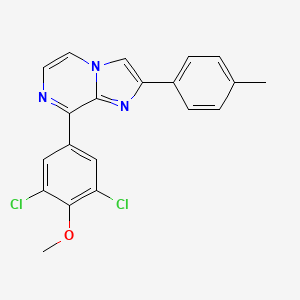
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
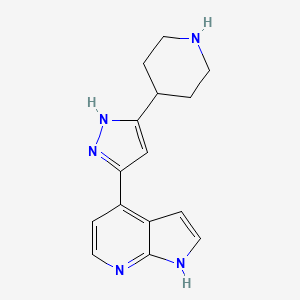

![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
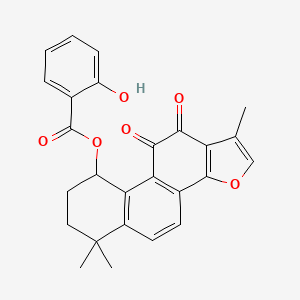

![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)

